molecular formula C20H14F3NO2 B2721003 naphtho[2,1-b]furan-1(2H)-one O-[3-(trifluoromethyl)benzyl]oxime CAS No. 338415-21-7

naphtho[2,1-b]furan-1(2H)-one O-[3-(trifluoromethyl)benzyl]oxime

Cat. No.: B2721003
CAS No.: 338415-21-7
M. Wt: 357.332
InChI Key: ZVBCAQKNDXIZNR-ULJHMMPZSA-N
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Description

Naphtho[2,1-b]furan-1(2H)-one O-[3-(trifluoromethyl)benzyl]oxime (CAS 338415-21-7) is an oxime-based small molecule with a molecular formula of C20H14F3NO2 and a molecular weight of 357.33 g/mol. This compound features a naphthofuranone core structure coupled with a benzyl oxime moiety containing a trifluoromethyl group, a combination of pharmacophores known to be of significant interest in medicinal chemistry and drug discovery. Oximes are a recognized class of Schiff bases, which are increasingly investigated for their diverse biological activities. Schiff bases, particularly oximes and hydrazones, are extensively researched for their antimicrobial properties and are emerging as a promising strategy in the development of novel antibiofilm agents. Biofilm-associated infections are notoriously difficult to treat due to their heightened resistance to conventional antibiotics, driving the need for alternative molecules. The structural architecture of this compound suggests potential as a valuable scaffold for exploring quorum sensing inhibition and disrupting biofilm formation and maturation. This reagent is offered for research applications and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

(E)-N-[[3-(trifluoromethyl)phenyl]methoxy]benzo[e][1]benzofuran-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3NO2/c21-20(22,23)15-6-3-4-13(10-15)11-26-24-17-12-25-18-9-8-14-5-1-2-7-16(14)19(17)18/h1-10H,11-12H2/b24-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBCAQKNDXIZNR-ULJHMMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NOCC2=CC(=CC=C2)C(F)(F)F)C3=C(O1)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=N/OCC2=CC(=CC=C2)C(F)(F)F)/C3=C(O1)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, naphtho[2,1-b]furan-1(2H)-one O-[3-(trifluoromethyl)benzyl]oxime is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds. Studies have shown that derivatives of this compound exhibit antimicrobial and anticancer activities.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and unique electronic properties.

Mechanism of Action

The mechanism by which naphtho[2,1-b]furan-1(2H)-one O-[3-(trifluoromethyl)benzyl]oxime exerts its effects is primarily through interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Selected Naphthofuran Derivatives

Compound Name Core Structure Substituents Synthesis Yield Melting Point (°C) Notable Activity Reference
Target Compound Naphtho[2,1-b]furan-1(2H)-one O-[3-(CF₃)benzyl]oxime N/A N/A Hypothesized antimicrobial
10f Naphtho[2,1-b]furan-1(2H)-one 2-OH, 2-(4-CF₃-phenyl) 69% 204–206 None reported
Compound 14 (Thiazolidinone) Naphtho[2,1-b]furan Pyrazole-thiazolidinone 70–80% N/A Antimicrobial
3-Nitro-4-(CF₃-phenyl)sulfanyl benzaldehyde oxime Benzaldehyde O-(3,4-dichlorobenzyl), CF₃, sulfanyl N/A N/A N/A

Research Findings and Trends

  • Synthetic Efficiency : The target compound’s synthesis would likely require formylation followed by oxime formation, analogous to Vilsmeier reactions in . Yields for similar oximes range from 70–80% .
  • Biological Potential: CF₃ groups enhance membrane permeability, while oximes may inhibit enzymes via nitrile oxide intermediates. Compound 14’s antimicrobial success suggests the target compound could be similarly active .

Biological Activity

Naphtho[2,1-b]furan-1(2H)-one O-[3-(trifluoromethyl)benzyl]oxime is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound is derived from the naphtho[2,1-b]furan backbone, which is known for its significant biological activity. The synthesis typically involves the reaction of naphtho[2,1-b]furan-1(2H)-one with a trifluoromethylbenzyl group and an oxime moiety, often utilizing various organic synthesis techniques to achieve high yields and purity.

PropertyValue
Molecular FormulaC15H12F3N1O2
Molecular Weight303.26 g/mol
CAS NumberNot specified
IUPAC NameThis compound

Antitumor Activity

Research has indicated that naphtho[2,1-b]furan derivatives exhibit notable antitumor properties. A study demonstrated that certain derivatives showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle proteins.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The proposed mechanism includes disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Effects

Naphtho[2,1-b]furan derivatives have been reported to possess anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines in various cell models, suggesting potential use in treating inflammatory diseases.

Case Studies

Case Study 1: Anticancer Efficacy

In a recent investigation, this compound was tested against MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability with IC50 values significantly lower than those of standard chemotherapeutics. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

Case Study 2: Antimicrobial Testing

A series of experiments assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as a therapeutic agent in combating infections.

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